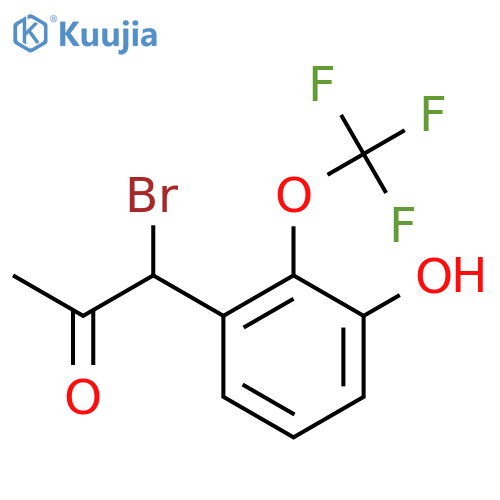

Cas no 1803730-12-2 (3-(1-Bromo-2-oxopropyl)-2-(trifluoromethoxy)phenol)

3-(1-Bromo-2-oxopropyl)-2-(trifluoromethoxy)phenol 化学的及び物理的性質

名前と識別子

-

- 3-(1-Bromo-2-oxopropyl)-2-(trifluoromethoxy)phenol

-

- インチ: 1S/C10H8BrF3O3/c1-5(15)8(11)6-3-2-4-7(16)9(6)17-10(12,13)14/h2-4,8,16H,1H3

- InChIKey: WISWLIWWDUHBST-UHFFFAOYSA-N

- ほほえんだ: BrC(C(C)=O)C1C=CC=C(C=1OC(F)(F)F)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 283

- トポロジー分子極性表面積: 46.5

- 疎水性パラメータ計算基準値(XlogP): 3.3

3-(1-Bromo-2-oxopropyl)-2-(trifluoromethoxy)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013003954-500mg |

3-(1-Bromo-2-oxopropyl)-2-(trifluoromethoxy)phenol |

1803730-12-2 | 97% | 500mg |

863.90 USD | 2021-07-04 | |

| Alichem | A013003954-1g |

3-(1-Bromo-2-oxopropyl)-2-(trifluoromethoxy)phenol |

1803730-12-2 | 97% | 1g |

1,504.90 USD | 2021-07-04 | |

| Alichem | A013003954-250mg |

3-(1-Bromo-2-oxopropyl)-2-(trifluoromethoxy)phenol |

1803730-12-2 | 97% | 250mg |

475.20 USD | 2021-07-04 |

3-(1-Bromo-2-oxopropyl)-2-(trifluoromethoxy)phenol 関連文献

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

3-(1-Bromo-2-oxopropyl)-2-(trifluoromethoxy)phenolに関する追加情報

Introduction to 3-(1-Bromo-2-oxopropyl)-2-(trifluoromethoxy)phenol (CAS No. 1803730-12-2)

3-(1-Bromo-2-oxopropyl)-2-(trifluoromethoxy)phenol, identified by the CAS number 1803730-12-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of both bromo and trifluoromethoxy functional groups, which contribute to its unique chemical properties and potential biological activities. The structural motif of this compound, featuring a phenolic ring modified with these substituents, positions it as a valuable intermediate in the synthesis of various pharmacologically relevant molecules.

The bromo substituent at the 1-position of the propyl chain introduces a reactive handle that can be utilized in further functionalization reactions, such as cross-coupling reactions or nucleophilic substitution processes. This makes 3-(1-Bromo-2-oxopropyl)-2-(trifluoromethoxy)phenol a versatile building block for constructing more complex molecular architectures. On the other hand, the trifluoromethoxy group at the 2-position of the phenol ring imparts electron-withdrawing effects, which can modulate the electronic properties of the aromatic system and influence its reactivity in subsequent synthetic transformations.

Recent advancements in drug discovery have highlighted the importance of fluorinated aromatic compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. The presence of a trifluoromethoxy group in 3-(1-Bromo-2-oxopropyl)-2-(trifluoromethoxy)phenol aligns with this trend, making it a promising candidate for developing novel therapeutic agents. Studies have demonstrated that trifluoromethoxy-substituted phenols often exhibit potent activity against various biological targets, including enzymes and receptors involved in inflammatory pathways, making them attractive for further exploration.

In addition to its structural features, the 1-bromo-2-oxopropyl side chain provides an opportunity for further derivatization, enabling chemists to tailor the properties of the compound for specific applications. This side chain can be selectively modified through a range of chemical reactions, such as reduction or substitution, allowing for the generation of diverse analogues with tailored biological activities. Such flexibility is crucial in medicinal chemistry, where subtle changes in molecular structure can significantly impact potency and selectivity.

The synthesis of 3-(1-Bromo-2-oxopropyl)-2-(trifluoromethoxy)phenol typically involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps often include halogenation reactions to introduce the bromo substituent, followed by functional group interconversions to achieve the desired overall structure. The use of advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions or fluorination techniques, can enhance both efficiency and scalability in producing this compound.

From a biological perspective, 3-(1-Bromo-2-oxopropyl)-2-(trifluoromethoxy)phenol has been investigated for its potential therapeutic effects in several disease models. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating key signaling pathways involved in immune responses. The combination of bromo and trifluoromethoxy groups is known to enhance binding interactions with biological targets, potentially leading to improved drug-like characteristics such as solubility and bioavailability.

The pharmaceutical industry has shown increasing interest in developing small molecule inhibitors targeting enzymes like kinases and phosphodiesterases, which play critical roles in various pathological processes. The structural features of 3-(1-Bromo-2-oxopropyl)-2-(trifluoromethoxy)phenol make it a suitable candidate for designing such inhibitors. By leveraging computational chemistry approaches, researchers can predict how this compound interacts with its intended targets, allowing for rational design modifications to optimize efficacy.

Furthermore, green chemistry principles have been increasingly integrated into synthetic protocols for producing compounds like 3-(1-Bromo-2-oxopropyl)-2-(trifluoromethoxy)phenol. This includes minimizing waste generation through catalytic processes or employing solvent systems that are environmentally benign. Such sustainable practices not only reduce costs but also align with regulatory requirements that promote environmentally responsible manufacturing.

The role of computational tools in drug discovery cannot be overstated. Molecular modeling software allows researchers to simulate interactions between 3-(1-Bromo-2-oxopropyl)-2-(trifluoromethoxy)phenol and biological targets, providing insights into binding modes and potential side effects before experimental validation is undertaken. These virtual screening approaches have accelerated the identification of lead compounds and reduced time-to-market for new therapeutics.

In conclusion,3-(1-Bromo-2-oxopropyl)-2-(trifluoromethoxy)phenol (CAS No. 1803730-12-2) represents an intriguing molecule with significant potential in pharmaceutical research. Its unique structural composition offers opportunities for further chemical manipulation and biological evaluation, making it a valuable asset in drug development pipelines. As our understanding of molecular interactions continues to evolve,3-(1-Bromo-2-oxopropyl)-2-(trifluoromethoxy)phenol is likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.

1803730-12-2 (3-(1-Bromo-2-oxopropyl)-2-(trifluoromethoxy)phenol) 関連製品

- 1289163-05-8(5-(Methylamino)-2-nitrobenzaldehyde)

- 1303491-35-1(4-((6-methylpyridazin-3-yl)oxy)benzoic acid)

- 1805429-54-2(2-(Chloromethyl)-3-cyano-6-(difluoromethyl)-4-nitropyridine)

- 2320726-48-3(N-(2-methyl-4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)-1-phenylmethanesulfonamide)

- 1702193-02-9(4-(but-3-yn-1-yl)amino-2-methylpyrimidine-5-carboxylic acid)

- 1359215-27-2(2-(3-chloro-4-ethoxyphenyl)-5-[(4-chlorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one)

- 2228974-26-1(1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile)

- 1409095-69-7(3-(octan-2-yloxy)propane-1-sulfonyl chloride)

- 1804013-88-4(2-Amino-3-cyano-5-hydroxy-4-(trifluoromethoxy)pyridine)

- 951887-64-2(8-Chloro-8-nonenenitrile)